1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone
Description
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone is a hybrid molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety, a piperazine linker, and a benzothiazole-thioethanone group.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8OS2/c28-18(11-29-19-22-14-3-1-2-4-15(14)30-19)26-9-7-25(8-10-26)16-5-6-17(24-23-16)27-13-20-12-21-27/h1-6,12-13H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVHKQXSWGYULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one, has been found to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger. These targets play a crucial role in the regulation of neuronal excitability and are often implicated in conditions such as epilepsy.
Mode of Action
This could involve enhancing the inhibitory effects of GABA receptors, reducing the excitatory effects of glutamate receptors, or altering ion exchange processes.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, modulation of GABA and glutamate receptors can influence the balance of excitatory and inhibitory signals in the brain, potentially reducing the occurrence of seizures.
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties
Result of Action
The compound has been evaluated for anticonvulsant activity and neurotoxicity. The most active compound of the series showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice. This suggests that the compound’s action can result in a significant reduction in seizure activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four benzothiazole-piperazine-triazole hybrids (5i, 5j, 5k, 5l) from a 2018 study , focusing on structural variations, molecular properties, and analytical characterization.
Structural and Functional Group Variations
- Target Compound: Features a pyridazine-triazole core, piperazine linker, and benzothiazole-thioethanone group.
- Compound 5i : Substitutes pyridazine with a 4,5-diphenyl-4H-1,2,4-triazole-thiomethyl group.
- Compound 5j: Retains benzothiazole-thioethanone but replaces pyridazine with a simpler benzothiazole-thiomethyl-triazole.
- Compound 5k : Replaces benzothiazole with a benzoimidazole-thio group.
- Compound 5l : Incorporates an indoline-2,3-dione moiety instead of pyridazine.
Molecular and Analytical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | C (%) Calculated/Found | H (%) Calculated/Found | N (%) Calculated/Found |
|---|---|---|---|---|---|
| 5i | C₃₀H₂₇N₉O₂S₂ | 593.17 | 60.69/60.77 | 4.58/4.63 | 21.23/21.29 |
| 5j | C₂₂H₁₉N₇O₂S₃ | 507.10 | 54.42/54.31 | 4.17/4.24 | 19.31/19.39 |
| 5k | C₂₂H₁₉N₇O₂S₂ | 490.13 | 56.31/56.43 | 4.52/4.46 | 22.84/22.77 |
| 5l | C₂₆H₂₂N₈O₃S | 526.16 | 59.31/59.28 | 4.21/4.25 | 21.29/21.34 |
Key Observations :
- Molecular Weight : The target compound’s molecular weight is expected to exceed 550 g/mol due to its pyridazine-triazole core, placing it between 5i and 5l.
- Elemental Composition : Higher nitrogen content in analogs (19–22%) correlates with the presence of triazole/piperazine groups, a trend likely shared by the target compound.
Implications of Structural Differences
- Bioactivity : The diphenyl-triazole group in 5i may enhance hydrophobic interactions in biological systems, while the pyridazine-triazole in the target compound could favor π-π stacking or hydrogen bonding.
- Metabolic Stability : Piperazine and benzothiazole groups in analogs confer resistance to oxidative degradation, a feature likely retained in the target compound .
- Solubility : The pyridazine core’s polarity may offset the lipophilicity of the benzothiazole group, balancing bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
